Cas no 33742-70-0 (6-Chloro-2-(N-methylamino)-3-nitropyridine)

6-Chloro-2-(N-methylamino)-3-nitropyridine is a versatile heterocyclic compound featuring a chloro substituent at the 6-position, a methylamino group at the 2-position, and a nitro group at the 3-position of the pyridine ring. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group enhances electrophilic substitution potential, while the chloro and methylamino groups provide sites for nucleophilic displacement or cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions make it a useful intermediate in the development of bioactive molecules, particularly in medicinal chemistry for constructing nitrogen-containing scaffolds.
6-Chloro-2-(N-methylamino)-3-nitropyridine structure
33742-70-0 structure
Product name:6-Chloro-2-(N-methylamino)-3-nitropyridine
CAS No:33742-70-0
MF:C6H6ClN3O2
MW:187.583739757538
MDL:MFCD08460164
CID:54132
PubChem ID:10750094

6-Chloro-2-(N-methylamino)-3-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylamino-3-nitro-6-chloropyridine
    • 6-Chloro-N-methyl-3-nitropyridin-2-amine
    • 2-Pyridinamine, 6- chloro-N-methyl-3-nitro-
    • (6-chloro-3-nitro-pyridin-2-yl)-methyl-amine
    • 2-(N-methylamino)-3-nitro-6-chloropyridine
    • 2-AMINOMETHYL-3-NITRO-6-CHLOROPYRIDINE
    • 2-Methylamino-3-nitro-6-chlor-pyridin
    • 6-Chloro-2-(N-methylamino)-3-nitropyridine
    • 6-chloro-2-methylamino-3-nitro-pyridine
    • 6-CHLORO-2-METHYLAMINO-3-NITROPYRIDINE
    • 6-Chloro-N-methyl-3-nitro-2-pyridinamine
    • 2-Chloro-6-(methylamino)-5-nitropyridine
    • DS-1506
    • SY104601
    • 6-chloranyl-N-methyl-3-nitro-pyridin-2-amine
    • MFCD08460164
    • 6-Chloro-2-(methylamino)-3-nitropyridine
    • SCHEMBL1242494
    • DTXSID60444320
    • FT-0647069
    • A821917
    • AKOS009331678
    • 2-Pyridinamine, 6-chloro-N-methyl-3-nitro-
    • CS-D1267
    • 6-Chloro-2-mehylamino-3-nitropyridine
    • 2-Methylamino-3-Nitro-6-Chloro Pyridine
    • AM20051088
    • XBUWSEJQFZDJAZ-UHFFFAOYSA-N
    • 33742-70-0
    • MDL: MFCD08460164
    • Inchi: 1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
    • InChI Key: XBUWSEJQFZDJAZ-UHFFFAOYSA-N
    • SMILES: O=[N+](C1=CC=C(Cl)N=C1NC)[O-]

Computed Properties

  • Exact Mass: 187.014854g/mol
  • Surface Charge: 0
  • XLogP3: 2.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 187.014854g/mol
  • Monoisotopic Mass: 187.014854g/mol
  • Topological Polar Surface Area: 70.7Ų
  • Heavy Atom Count: 12
  • Complexity: 173
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.489
  • Melting Point: No data available
  • Boiling Point: 330 ºC
  • Flash Point: 153 ºC
  • Refractive Index: 1.641
  • PSA: 70.74000
  • LogP: 2.28110
  • Vapor Pressure: No data available

6-Chloro-2-(N-methylamino)-3-nitropyridine Security Information

6-Chloro-2-(N-methylamino)-3-nitropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Chloro-2-(N-methylamino)-3-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049750-5g
6-Chloro-N-methyl-3-nitropyridin-2-amine
33742-70-0 98%
5g
¥553.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049750-25g
6-Chloro-N-methyl-3-nitropyridin-2-amine
33742-70-0 98%
25g
¥2709.00 2024-05-18
Chemenu
CM173646-5g
6-Chloro-N-methyl-3-nitropyridin-2-amine
33742-70-0 95%
5g
$239 2022-06-11
abcr
AB311811-10 g
6-Chloro-2-(N-methylamino)-3-nitropyridine, 95%; .
33742-70-0 95%
10g
€610.10 2022-03-25
eNovation Chemicals LLC
D508702-250mg
2-MethylaMino-3-nitro-6-chloropyridine
33742-70-0 97%
250mg
$265 2024-05-24
Fluorochem
092986-10g
2-Methylamino-3-nitro-6-chloropyridine
33742-70-0 95%
10g
£399.00 2022-03-01
TRC
C349770-500mg
6-Chloro-2-(N-methylamino)-3-nitropyridine
33742-70-0
500mg
$ 207.00 2023-04-18
abcr
AB311811-250 mg
6-Chloro-2-(N-methylamino)-3-nitropyridine, 95%; .
33742-70-0 95%
250MG
€104.90 2022-03-25
Chemenu
CM173646-10g
6-Chloro-N-methyl-3-nitropyridin-2-amine
33742-70-0 95%
10g
$468 2021-08-05
Fluorochem
092986-1g
2-Methylamino-3-nitro-6-chloropyridine
33742-70-0 95%
1g
£80.00 2022-03-01

6-Chloro-2-(N-methylamino)-3-nitropyridine Production Method

Additional information on 6-Chloro-2-(N-methylamino)-3-nitropyridine

Introduction to 6-Chloro-2-(N-methylamino)-3-nitropyridine (CAS No. 33742-70-0)

6-Chloro-2-(N-methylamino)-3-nitropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 33742-70-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic amine derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and nitro substituents, along with an N-methylamino group, imparts unique reactivity and functionalization possibilities, making it a cornerstone in medicinal chemistry.

The compound’s molecular structure consists of a pyridine core, which is a common scaffold in many pharmacologically relevant molecules. The pyridine ring itself is a six-membered aromatic system containing nitrogen, which can participate in hydrogen bonding and coordinate with metal ions, influencing its interactions with biological targets. The chloro group at the 6-position and the nitro group at the 3-position are electron-withdrawing substituents that can modulate the electronic properties of the ring, affecting its reactivity and binding affinity. Additionally, the N-methylamino group at the 2-position introduces a basic nitrogen, which can form hydrogen bonds or participate in salt formation, further enhancing its utility as a building block.

In recent years, 6-Chloro-2-(N-methylamino)-3-nitropyridine has been extensively studied for its potential applications in drug discovery. Its structural features make it an ideal candidate for designing molecules that interact with biological receptors or enzymes. For instance, the nitro group can be reduced to an amino group, expanding its synthetic utility and allowing for further derivatization into more complex structures. This adaptability has led to its incorporation into various research projects aimed at developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 6-Chloro-2-(N-methylamino)-3-nitropyridine, researchers can generate analogs that selectively inhibit specific kinases. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against tyrosine kinases, which are overactive in many cancer types. The chloro and nitro groups provide handles for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.

The N-methylamino group also contributes to the pharmacological potential of 6-Chloro-2-(N-methylamino)-3-nitropyridine by enhancing solubility and improving oral bioavailability. This is particularly important in drug development, where pharmacokinetic properties are critical for therapeutic efficacy. Furthermore, the pyridine core is known to be well-tolerated by biological systems, making it a favorable scaffold for drug design. These attributes have made this compound a subject of interest in both academic and industrial research settings.

Advances in computational chemistry have further propelled the study of 6-Chloro-2-(N-methylamino)-3-nitropyridine by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict how different derivatives might interact with biological targets without conducting extensive wet chemistry experiments. By leveraging machine learning algorithms and quantum mechanical calculations, scientists can optimize the structure of this compound to enhance its binding affinity and selectivity. This approach has led to the identification of novel lead compounds that show promise in preclinical studies.

The agrochemical sector has also recognized the potential of 6-Chloro-2-(N-methylamino)-3-nitropyridine as a precursor for developing new pesticides and herbicides. The structural motifs present in this compound can be modified to create molecules that disrupt metabolic pathways in pests or inhibit weed growth. For example, derivatives containing additional nitrogen-containing heterocycles have shown herbicidal activity by interfering with essential plant enzymes. This dual utility as a pharmaceutical intermediate and an agrochemical precursor underscores the broad applicability of this compound.

In conclusion, 6-Chloro-2-(N-methylamino)-3-nitropyridine (CAS No. 33742-70-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features—comprising chloro, nitro, and N-methylamino substituents—make it a versatile building block for synthesizing biologically active molecules. Recent advancements in drug discovery technologies have highlighted its importance in developing kinase inhibitors and other therapeutic agents. Additionally, its applications in agrochemistry demonstrate its broad utility across multiple industries. As research continues to uncover new synthetic possibilities and biological activities associated with this compound, it is poised to remain a key player in chemical innovation.

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Amadis Chemical Company Limited
(CAS:33742-70-0)6-Chloro-2-(N-methylamino)-3-nitropyridine
A821917
Purity:99%
Quantity:25g
Price ($):313.0